molecular formula C9H11BrClNO B3028292 (R)-8-Bromochroman-4-amine hydrochloride CAS No. 1810074-69-1

(R)-8-Bromochroman-4-amine hydrochloride

Cat. No. B3028292
CAS RN: 1810074-69-1
M. Wt: 264.54
InChI Key: GQVQWQSPIBHZSG-DDWIOCJRSA-N
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Description

(R)-8-Bromochroman-4-amine hydrochloride is a compound that can be synthesized through various chemical reactions. It is a derivative of chroman, which is a core structure found in many biologically active molecules and pharmaceuticals. The presence of the bromine atom and the amine group in the molecule suggests potential for further chemical modifications, making it a valuable intermediate for the synthesis of more complex organic compounds.

Synthesis Analysis

The synthesis of related chroman derivatives has been explored in several studies. For instance, an efficient synthetic route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed, which involves a Mannich reaction followed by an aza-Michael reaction and SeO2 oxidation . Although this synthesis does not directly yield (R)-8-Bromochroman-4-amine hydrochloride, the methodologies used could potentially be adapted for its synthesis. Additionally, the Rhodium(III)-catalyzed intramolecular amidoarylation and hydroarylation of alkynes via C-H activation is another method that could be relevant, as it allows for the synthesis of chromans . This method emphasizes atom- and step-economy, which are important considerations in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of (R)-8-Bromochroman-4-amine hydrochloride would consist of a chroman backbone with a bromine atom at the 8-position and an amine group at the 4-position. The stereochemistry at the chiral center is specified as (R), which indicates the spatial arrangement of the substituents around the chiral carbon. The molecular structure analysis would focus on the stereochemical aspects and the electronic effects of the substituents on the chroman scaffold.

Chemical Reactions Analysis

The presence of the bromine atom and the amine group in (R)-8-Bromochroman-4-amine hydrochloride makes it a versatile intermediate for various chemical reactions. Bromine is a good leaving group, which can be substituted in nucleophilic substitution reactions. The amine group can undergo reactions such as acylation, alkylation, and can also act as a nucleophile in the formation of amides and other nitrogen-containing compounds. The synthesis of drug-like spiro[chroman-3,3'-indolin]-2'-ones through aminal-catalysis is an example of the type of complex molecules that can be derived from chroman-based intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-8-Bromochroman-4-amine hydrochloride would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are influenced by the functional groups present in the molecule. For instance, the bromine atom increases the molecular weight and could affect the compound's volatility, while the amine group could contribute to hydrogen bonding, affecting solubility and melting point. The compound's reactivity in chemical reactions, such as enzymatic strategies for the synthesis of enantioenriched amines, also reflects its chemical properties .

Scientific Research Applications

Vibrational Study of Amine Hydrochlorides

  • Research on the infrared spectra of solid amine hydrochlorides, including those similar to "(R)-8-Bromochroman-4-amine hydrochloride," has been conducted. This study provides insights into the vibrational properties of these compounds, which can be crucial for their applications in various fields of chemistry (Sigüenza, Galera, Otero-Aenlle, & González-Díaz, 1981).

Application in Diagnostic Tools

  • Amines, similar to "(R)-8-Bromochroman-4-amine hydrochloride," have been studied for their potential use in diagnostic tools. For instance, amine-based volatile compounds released by microorganisms can be used for the identification of foodborne pathogens, showing the versatility of these compounds in analytical applications (Bueno, Meloni, Reddy, & Paixão, 2015).

Chemical Synthesis and Reactions

  • Research involving the synthesis and reactions of similar amines has been conducted, indicating the significance of these compounds in organic synthesis and pharmaceutical research. This includes studies on the stereospecific transfer of groups in the synthesis of complex molecules (Clayden & Hennecke, 2008).

Development of Fluorescent Probes

  • The synthesis of cationic fluorescent probes using compounds similar to "(R)-8-Bromochroman-4-amine hydrochloride" has been explored. This is particularly relevant in the development of probes for biological research, demonstrating the compound's applicability in biochemistry and molecular biology (Afonso, Santhakumar, Lough, & Batey, 2003).

Neuropharmacology Research

  • Studies have been conducted on bromophenyl-bicyclo compounds, which are structurally related to "(R)-8-Bromochroman-4-amine hydrochloride." These studies are significant in neuropharmacology, indicating potential applications in the development of neurological drugs (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).

Analytical and Environmental Chemistry

  • The characterization and analysis of alkyl amines, similar to "(R)-8-Bromochroman-4-amine hydrochloride," have applications in environmental chemistry. This includes studies on their distribution in particulate matter, which is crucial for understanding environmental pollutants (VandenBoer, Petroff, Markovic, & Murphy, 2010).

properties

IUPAC Name

(4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVQWQSPIBHZSG-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-Bromochroman-4-amine hydrochloride

CAS RN

1810074-69-1
Record name 2H-1-Benzopyran-4-amine, 8-bromo-3,4-dihydro-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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